3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide
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Overview
Description
- It belongs to the class of pyranone derivatives and exhibits interesting properties due to its aromatic and heterocyclic moieties.
- The compound is found in various contexts, including tobacco smoke, Maillard reaction products, sugar degradation products, and natural extracts.
- Structurally, it falls into the category of pyranone enol-ketone compounds, which often possess caramel-like aromas. Compared to maltol and other similar compounds, it has better water solubility and a more pronounced “sweet” taste, making it relevant in flavor enhancement .
3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide: , also known by its systematic name , is a chemical compound with the molecular formula .
Preparation Methods
- The synthesis of 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide involves the following steps:
- Glucose and pyridine are dissolved in ethanol under an argon atmosphere and refluxed.
- Acetic acid is added, followed by further heating.
- The concentrated reaction solution is diluted with water and the γ-pyranone product is extracted using ethyl acetate.
- Purification is achieved through column chromatography (silica gel) and high-vacuum distillation.
- The final product is obtained by recrystallization from hexane .
- The synthetic route is depicted in the following diagram: !Synthetic Route
Chemical Reactions Analysis
Reactions: 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and the functional groups involved.
Scientific Research Applications
Chemistry: Used as a natural alternative to synthetic colorants, especially due to increasing consumer concerns about synthetic dyes. Approved as a food coloring agent in several countries.
Biology and Medicine: Research on its biological activity, potential therapeutic effects, and interactions with cellular pathways.
Industry: Flavor and fragrance applications due to its sweet taste and aroma-enhancing properties.
Mechanism of Action
- The exact mechanism by which 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other pyranone derivatives, such as maltol, furanones, and related flavor compounds.
Uniqueness: Highlight its improved water solubility and pronounced sweetness compared to similar compounds.
Properties
Molecular Formula |
C17H20N2O4 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C17H20N2O4/c1-21-14-7-4-12(10-15(14)22-2)5-8-16(20)19-13-6-9-17(23-3)18-11-13/h4,6-7,9-11H,5,8H2,1-3H3,(H,19,20) |
InChI Key |
UGBMUCROTPCDKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=CN=C(C=C2)OC)OC |
solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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